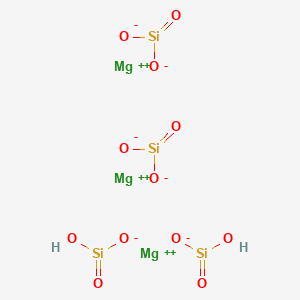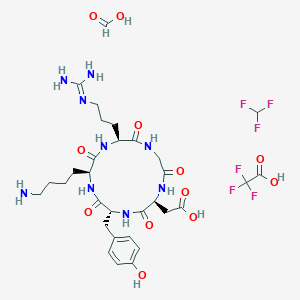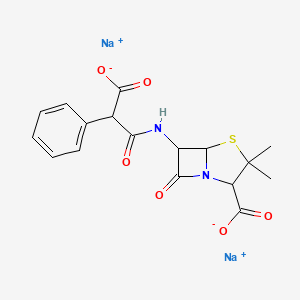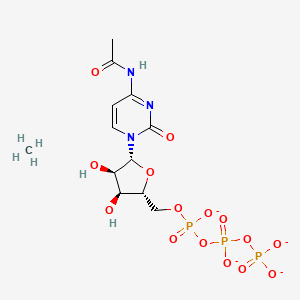
ac4CTP (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Acetylcytidine-5’-triphosphate (sodium salt), commonly referred to as ac4CTP (sodium), is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of cytidine triphosphate, where the cytidine base is acetylated at the N4 position. This modification plays a crucial role in enhancing the stability and translation efficiency of messenger RNA (mRNA) and is widely used in mRNA modification studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetylcytidine-5’-triphosphate (sodium salt) typically involves the acetylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine, followed by the selective acetylation of the amino group at the N4 position. The protected cytidine is then deprotected to yield N4-Acetylcytidine. This intermediate is subsequently phosphorylated to produce N4-Acetylcytidine-5’-triphosphate .
Industrial Production Methods
Industrial production of N4-Acetylcytidine-5’-triphosphate (sodium salt) involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for biochemical research. The compound is typically produced in solution form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Acetylcytidine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to produce N4-Acetylcytidine monophosphate and diphosphate.
Common Reagents and Conditions
Sodium Cyanoborohydride: Used in the reduction of N4-Acetylcytidine under acidic conditions.
Tris-HCl Buffer: Commonly used in reactions involving N4-Acetylcytidine-5’-triphosphate to maintain pH stability.
Major Products
N4-Acetylcytidine Monophosphate: Formed through hydrolysis of the triphosphate group.
N4-Acetylcytidine Diphosphate: Another product of hydrolysis reactions.
Applications De Recherche Scientifique
N4-Acetylcytidine-5’-triphosphate (sodium salt) has numerous applications in scientific research:
Mécanisme D'action
N4-Acetylcytidine-5’-triphosphate (sodium salt) exerts its effects by modifying the structure of RNA. The acetylation at the N4 position enhances the stability and translation efficiency of RNA by promoting the recruitment of specific proteins and increasing RNA stability. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and is crucial for the proper functioning of mRNA, transfer RNA, and ribosomal RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine (m6A): Another RNA modification that plays a role in regulating RNA stability and translation.
5-Methylcytosine (m5C): Involved in RNA stability and gene expression regulation.
Uniqueness
N4-Acetylcytidine-5’-triphosphate (sodium salt) is unique due to its specific acetylation at the N4 position, which is the only known acetylation event occurring on eukaryotic mRNAs. This modification is conserved across all domains of life and is essential for the stability and translation efficiency of RNA .
Propriétés
Formule moléculaire |
C12H18N3O15P3-4 |
|---|---|
Poids moléculaire |
537.20 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;methane |
InChI |
InChI=1S/C11H18N3O15P3.CH4/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);1H4/p-4/t6-,8-,9-,10-;/m1./s1 |
Clé InChI |
XELLKXAPBAKSMP-RQDZQORCSA-J |
SMILES isomérique |
C.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canonique |
C.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


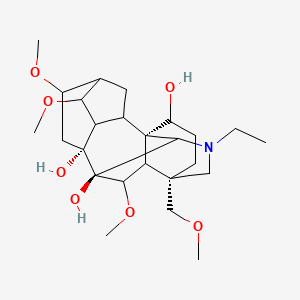
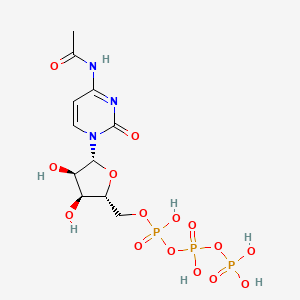
![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
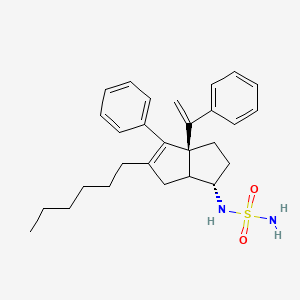
![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
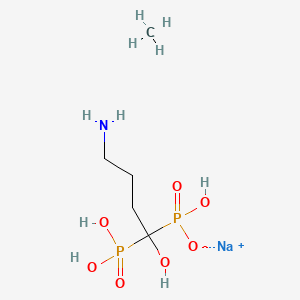
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
